[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
The compound appears to contain several structural components including a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 4H-1,4-benzothiazin-2-yl group, and a 3,4-dimethoxyphenyl group . These groups are common in various organic compounds and can contribute to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The presence of the benzodioxin and benzothiazin rings suggests a complex, polycyclic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodioxin and benzothiazin rings, as well as the electron-donating methoxy groups and the electron-withdrawing fluoro and sulfone groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfone and fluoro groups could affect its solubility in different solvents .Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Balaydın et al. (2012) involved the synthesis of novel bromophenols, including derivatives of dimethoxyphenyl methanone, and investigated their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II). These compounds exhibited carbonic anhydrase inhibitory capacities, suggesting potential applications as leads for novel inhibitors valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antioxidant Properties
Çetinkaya et al. (2012) synthesized derivatives of dihydroxyphenyl methanone and evaluated their in vitro antioxidant activities. The study found that these synthesized bromophenols had effective antioxidant power, with significant potential for applications requiring antioxidant properties (Çetinkaya et al., 2012).
Crystal Structure and DFT Study
Research by Huang et al. (2021) on boric acid ester intermediates, including derivatives of phenyl methanone, focused on confirming their structures through various spectroscopic methods and X-ray diffraction. This work highlights the importance of these compounds in understanding molecular conformations and physicochemical properties through density functional theory (DFT) and crystallographic analyses (Huang et al., 2021).
Anti-tumor Agents
Hayakawa et al. (2004) synthesized derivatives of benzofuran-2-carboxylic acid ethyl ester as potent anti-tumor agents, showcasing the therapeutic potential of these compounds against tumorigenic cell lines. This study indicates the relevance of dimethoxyphenyl methanone derivatives in developing novel anticancer drugs (Hayakawa et al., 2004).
These studies collectively highlight the diverse scientific research applications of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and its derivatives, ranging from potential therapeutic uses to fundamental research in chemistry and biology. The ability of these compounds to act as carbonic anhydrase inhibitors, antioxidants, and anti-tumor agents, as well as their structural and physicochemical characterization, underscores their significance in scientific research.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO7S/c1-31-19-6-3-15(11-21(19)32-2)25(28)24-14-27(17-5-7-20-22(13-17)34-10-9-33-20)18-12-16(26)4-8-23(18)35(24,29)30/h3-8,11-14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJOQNYBRJYLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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